molecular formula C25H18N6O3S B402968 (4E)-4-[2-(4-METHYL-3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-PHENYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

(4E)-4-[2-(4-METHYL-3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-PHENYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

Cat. No.: B402968
M. Wt: 482.5g/mol
InChI Key: ASUXYJXYUMDPBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-4-[2-(4-METHYL-3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-PHENYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[2-(4-METHYL-3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-PHENYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[2-(4-METHYL-3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-PHENYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings .

Scientific Research Applications

(4E)-4-[2-(4-METHYL-3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-PHENYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (4E)-4-[2-(4-METHYL-3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-PHENYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazole-5-carboxylic acid ethyl esters
  • 4-Phenyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazoles

Uniqueness

Compared to similar compounds, (4E)-4-[2-(4-METHYL-3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-PHENYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its specific substitution pattern on

Properties

Molecular Formula

C25H18N6O3S

Molecular Weight

482.5g/mol

IUPAC Name

4-[(4-methyl-3-nitrophenyl)diazenyl]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one

InChI

InChI=1S/C25H18N6O3S/c1-16-12-13-19(14-21(16)31(33)34)27-28-23-22(18-10-6-3-7-11-18)29-30(24(23)32)25-26-20(15-35-25)17-8-4-2-5-9-17/h2-15,29H,1H3

InChI Key

ASUXYJXYUMDPBT-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=CC=C4)C5=CC=CC=C5)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=CC=C4)C5=CC=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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